molecular formula C7H10Cl2Hg2 B14461192 Chloro-[chloromercurio(cyclohexylidene)methyl]mercury CAS No. 67091-33-2

Chloro-[chloromercurio(cyclohexylidene)methyl]mercury

Cat. No.: B14461192
CAS No.: 67091-33-2
M. Wt: 566.24 g/mol
InChI Key: LVTLMQCQWZIIIZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is an organomercury compound characterized by the presence of mercury atoms bonded to a cyclohexylidene group and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-[chloromercurio(cyclohexylidene)methyl]mercury typically involves the reaction of cyclohexylidene compounds with mercuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Chloro-[chloromercurio(cyclohexylidene)methyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.

    Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury or mercury(I) compounds.

Scientific Research Applications

Chloro-[chloromercurio(cyclohexylidene)methyl]mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which Chloro-[chloromercurio(cyclohexylidene)methyl]mercury exerts its effects involves the interaction of the mercury atoms with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury chloride: Another organomercury compound with similar toxicological properties.

    Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.

    Dimethylmercury: Highly toxic and used primarily in research settings.

Uniqueness

Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. The presence of the cyclohexylidene group and the arrangement of mercury and chlorine atoms contribute to its unique properties compared to other organomercury compounds.

Properties

CAS No.

67091-33-2

Molecular Formula

C7H10Cl2Hg2

Molecular Weight

566.24 g/mol

IUPAC Name

chloro-[chloromercurio(cyclohexylidene)methyl]mercury

InChI

InChI=1S/C7H10.2ClH.2Hg/c1-7-5-3-2-4-6-7;;;;/h2-6H2;2*1H;;/q;;;2*+1/p-2

InChI Key

LVTLMQCQWZIIIZ-UHFFFAOYSA-L

Canonical SMILES

C1CCC(=C([Hg]Cl)[Hg]Cl)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.